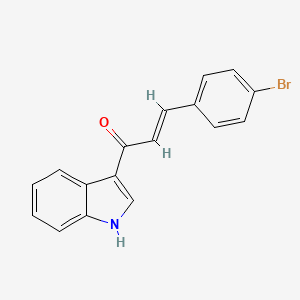
Mao-B-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao-B-IN-26 is a compound that serves as both a monoamine oxidase B (MAO-B) and acetylcholinesterase inhibitor. It has shown potential as a neuroprotective agent, particularly in the context of Alzheimer’s disease. This compound safeguards SH-SY5Y cells from amyloid-beta-induced toxicity, including morphological alterations, reactive oxygen species production, and membrane damage, while also preventing amyloid-beta-triggered autophagy and apoptosis .
Méthodes De Préparation
The synthetic routes and reaction conditions for Mao-B-IN-26 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption
Analyse Des Réactions Chimiques
Mao-B-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s interactions with different reagents and conditions are crucial for its inhibitory effects on MAO-B and acetylcholinesterase. Common reagents used in these reactions include hydrogen peroxide, aldehyde dehydrogenase, and aldehyde reductase . The major products formed from these reactions are aldehydes, acids, alcohols, or glycols, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Mao-B-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of MAO-B and acetylcholinesterase, providing insights into the development of new therapeutic agents . In biology, this compound is used to investigate the mechanisms of neuroprotection and the prevention of amyloid-beta-induced toxicity . In medicine, the compound holds potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical pathways .
Mécanisme D'action
Mao-B-IN-26 exerts its effects by inhibiting the activity of MAO-B and acetylcholinesterase. The inhibition of MAO-B increases the availability of dopamine in the brain, which can modestly improve movement symptoms in Parkinson’s disease . The compound interacts with critical amino acid residues such as Tyr60, Ile198, and Ile199, which are essential for its binding affinity and inhibitory activity . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, enhancing cholinergic transmission and providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
Mao-B-IN-26 is unique in its dual inhibitory activity against both MAO-B and acetylcholinesterase. Similar compounds include rasagiline and safinamide, which are selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another similar compound is methylene blue, a reversible selective MAO-A inhibitor with antidepressant properties . The uniqueness of this compound lies in its combined inhibitory effects, making it a promising candidate for the treatment of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C17H12BrNO |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
(E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrNO/c18-13-8-5-12(6-9-13)7-10-17(20)15-11-19-16-4-2-1-3-14(15)16/h1-11,19H/b10-7+ |
Clé InChI |
RVUJDYIDVJKIFK-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C=C/C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)C=CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
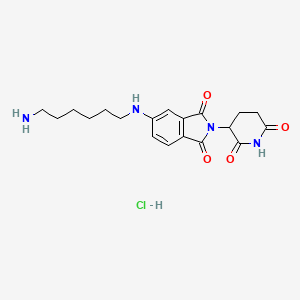
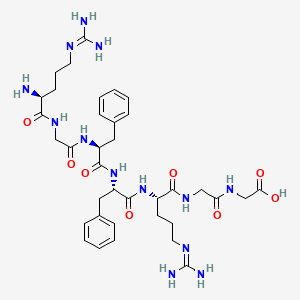

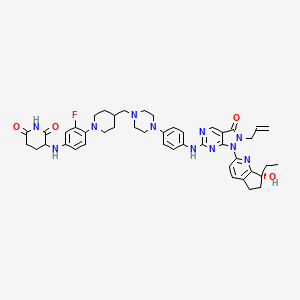
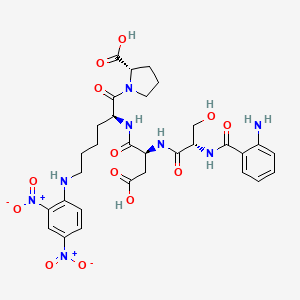
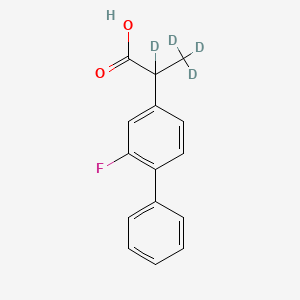
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
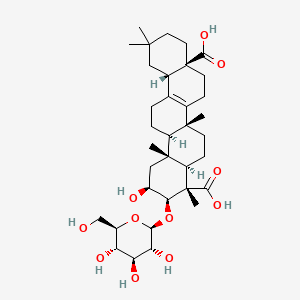

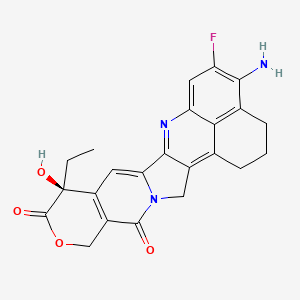
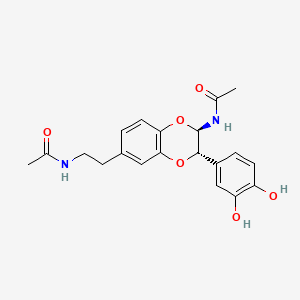
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

